N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
N-(2-Methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring and a 2-methoxybenzyl substituent on the amine. This structure combines aromatic (methoxybenzyl) and aliphatic (isopropyl) moieties, influencing its physicochemical and pharmacological properties.
Such structural features are critical in medicinal chemistry for optimizing drug-like properties.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-14(8-9-16-17)15-10-12-6-4-5-7-13(12)18-3/h4-9,11,15H,10H2,1-3H3 |
InChI Key |
YABSNMCVSMABSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole intermediate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrazoles.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives can serve as effective agents in cancer treatment. N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has been evaluated for its potential as an anticancer agent, particularly against androgen receptor-dependent cancers such as prostate cancer. The compound acts as a tissue-selective androgen receptor modulator (SARM), which may help in managing conditions where androgen receptor antagonism is beneficial .
Case Study:
A study highlighted the synthesis of pyrazole derivatives, including this compound, leading to compounds with significant cytotoxic effects on cancer cell lines. The research utilized various assays to determine the efficacy and mechanism of action, showcasing the compound's potential as a lead in drug development .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that this compound displays promising antibacterial and antifungal activities .
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm | |
| Candida albicans | 14 mm |
Pharmacological Insights
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 1-Ethyl-N-(2-Methoxybenzyl)-3-Methyl-1H-Pyrazol-5-Amine
- Structure : Ethyl group at the 1-position, methyl at the 3-position, and 2-methoxybenzyl on the amine.
- Molecular Formula : C₁₄H₂₀ClN₃O (if chlorinated; otherwise, C₁₄H₂₀N₃O).
- Key Differences: The ethyl group (vs. The methyl at the 3-position may alter electronic effects on the pyrazole ring .
- Applications : Similar compounds are explored as intermediates in drug discovery, particularly for kinase inhibitors or GPCR modulators.
b) 4-Methyl-1-(Propan-2-yl)-1H-Pyrazol-5-Amine
- Structure : Isopropyl at the 1-position and methyl at the 4-position.
- Molecular Formula : C₇H₁₃N₃.
- Key Differences : Absence of the 2-methoxybenzyl group reduces aromatic interactions. The methyl at the 4-position modifies the electron density distribution on the pyrazole ring, affecting reactivity in metal-catalyzed C–H functionalization reactions .
- Applications : Likely used as a ligand in catalysis or as a building block for agrochemicals.
c) 3-(Propan-2-yl)-1-(Pyrimidin-2-yl)-1H-Pyrazol-5-Amine
- Structure : Isopropyl at the 3-position and pyrimidinyl at the 1-position.
- Molecular Formula : C₁₀H₁₄N₆ (based on CAS 1153082-81-5).
- Key Differences : Pyrimidinyl substitution introduces a heteroaromatic system, enhancing hydrogen-bonding capacity. The isopropyl at the 3-position (vs. 1-position in the target compound) alters steric and electronic profiles .
- Applications: Potential use in kinase inhibitors due to pyrimidine’s role in ATP-binding site interactions.
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | LogP* (Predicted) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~245.3 g/mol | 2.8 | 1-isopropyl, 2-methoxybenzyl | Drug candidates (CNS, oncology) |
| 1-Ethyl-N-(2-methoxybenzyl)-3-methyl | 281.78 g/mol | 3.1 | 1-ethyl, 3-methyl | Kinase inhibitors |
| 4-Methyl-1-(propan-2-yl) | 139.2 g/mol | 1.5 | 1-isopropyl, 4-methyl | Catalysis ligands |
| 3-(Propan-2-yl)-1-(pyrimidin-2-yl) | 214.3 g/mol | 1.9 | 1-pyrimidinyl, 3-isopropyl | Anticancer agents |
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s isopropyl and methoxybenzyl groups confer moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability. Ethyl and methyl analogs show higher LogP due to reduced polarity .
- Synthetic Yields : Ethyl-substituted analogs achieve ~68–77% yields via thiourea intermediates , whereas pyrimidinyl derivatives require multi-step syntheses with lower yields (~53%) .
Biological Activity
N-(2-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 276.35 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It may act as a modulator of specific receptors associated with cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 3.00 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms, possibly by activating caspase pathways or inhibiting anti-apoptotic proteins .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays:
- Nitric Oxide Production : The compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Research has also shown that pyrazole derivatives exhibit antimicrobial properties. This compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory mechanisms, researchers found that this compound effectively inhibited the expression of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that the compound could serve as a therapeutic option for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
